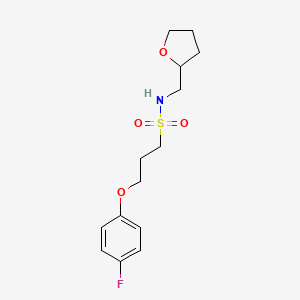
2,5-Dibromo-1-benzotiofeno 1,1-dióxido
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dibromo-1-benzothiophene 1,1-dioxide is an organosulfur compound with the molecular formula C8H4Br2O2S It is a derivative of benzothiophene, where the sulfur atom is oxidized to a sulfone and the benzene ring is substituted with two bromine atoms at the 2 and 5 positions
Aplicaciones Científicas De Investigación
2,5-Dibromo-1-benzothiophene 1,1-dioxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a pharmacophore in medicinal chemistry.
Industry: It is used in the production of organic semiconductors and other advanced materials
Mecanismo De Acción
Mode of Action
It is known that benzothiophene derivatives have been widely used in the synthesis of high-performance small molecule-based photovoltaic devices . This suggests that the compound may interact with its targets to induce changes that enhance the performance of these devices.
Biochemical Pathways
The compound’s synthesis involves the reaction of sulfonhydrazides with internal alkynes, leading to the formation of a quaternary spirocyclization intermediate . This process may affect various biochemical pathways and their downstream effects.
Result of Action
The compound’s use in the synthesis of high-performance small molecule-based photovoltaic devices suggests that it may have significant effects at the molecular and cellular levels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-1-benzothiophene 1,1-dioxide typically involves the bromination of benzothiophene followed by oxidation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature. The brominated intermediate is then oxidized using oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) to yield the final product .
Industrial Production Methods
Industrial production of 2,5-Dibromo-1-benzothiophene 1,1-dioxide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dibromo-1-benzothiophene 1,1-dioxide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The sulfone group can be further oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: m-Chloroperoxybenzoic acid (m-CPBA) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield 2,5-diamino-1-benzothiophene 1,1-dioxide, while coupling reactions can produce various biaryl compounds.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Dibromo-1-benzothiophene 1,1-dioxide
- 2,5-Dibromo-1-benzothiophene
- 2,5-Dibromo-1,1-dioxo-1H-benzothiophene
Uniqueness
2,5-Dibromo-1-benzothiophene 1,1-dioxide is unique due to its specific substitution pattern and the presence of the sulfone group. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .
Propiedades
IUPAC Name |
2,5-dibromo-1-benzothiophene 1,1-dioxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2O2S/c9-6-1-2-7-5(3-6)4-8(10)13(7,11)12/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZZAGDVHYOETM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(S2(=O)=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(2-Chlorophenyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine](/img/structure/B2412908.png)



![Methyl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2412916.png)


![N-(4-acetylphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2412920.png)


![2-[2-(Pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B2412923.png)
![Ethyl 2-[(6-bromopyridin-2-yl)sulfanyl]acetate](/img/structure/B2412926.png)


